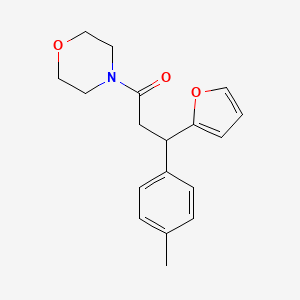![molecular formula C17H13F3N2O B1224293 5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL](/img/structure/B1224293.png)
5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL is a hydroxyquinoline derivative known for its unique chemical structure and properties . This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further linked to a quinolinol structure. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making this compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL typically involves the following steps:
Formation of the Aniline Intermediate: The starting material, 2-(Trifluoromethyl)aniline, is synthesized through a series of reactions involving trifluoromethylation of aniline derivatives.
Coupling with Quinolinol: The aniline intermediate is then coupled with 8-quinolinol using a suitable coupling agent under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinol moiety to quinoline, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinolinone derivatives, reduced quinoline compounds, and substituted quinolinol derivatives, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: A related compound with similar trifluoromethyl and aniline moieties.
2-Fluoro-5-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, differing in the position of the fluorine atom.
Uniqueness
5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL stands out due to its unique combination of a trifluoromethyl group and a quinolinol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H13F3N2O |
|---|---|
Poids moléculaire |
318.29 g/mol |
Nom IUPAC |
5-[[2-(trifluoromethyl)anilino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C17H13F3N2O/c18-17(19,20)13-5-1-2-6-14(13)22-10-11-7-8-15(23)16-12(11)4-3-9-21-16/h1-9,22-23H,10H2 |
Clé InChI |
ULCSYECIFXKRHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)NCC2=C3C=CC=NC3=C(C=C2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B1224212.png)


![2-[4-(4-nitrophenyl)-1-piperazinyl]-N-(2-pyridinyl)acetamide](/img/structure/B1224220.png)



![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1224224.png)
![N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1224227.png)

![5-(3-nitrophenyl)-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224230.png)


![3-[[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B1224237.png)
